4-benzoyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
4-benzoyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a chemical compound that belongs to the class of benzothiazole derivatives.
Mechanism of Action
Target of Action
Benzothiazole and benzoxazole compounds, which are part of the structure of this compound, have been associated with a variety of therapeutic applications . They have shown various biological properties in the form of antioxidant, anticancer, anti-inflammatory, analgesic, and acetylcholinesterase inhibitory agents .
Mode of Action
Benzothiazole and benzoxazole compounds have been found to interact with their targets leading to a variety of biological effects .
Biochemical Pathways
Benzothiazole and benzoxazole compounds have been found to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Benzothiazole and benzoxazole compounds have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
The synthesis of 4-benzoyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves the condensation of 2-aminobenzenethiol with benzoyl chloride, followed by cyclization with 4-methoxybenzoyl chloride under specific reaction conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
4-benzoyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-benzoyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar compounds to 4-benzoyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide include other benzothiazole derivatives such as:
- 3,4-diamino-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
- N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-benzoyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3S/c1-27-17-8-5-9-18-19(17)23-22(28-18)24-21(26)16-12-10-15(11-13-16)20(25)14-6-3-2-4-7-14/h2-13H,1H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGWZYORHVGCGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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